Piketoprofen (CAS 60576-13-8) is a specialized non-steroidal anti-inflammatory drug (NSAID) and the 4-picolineamide derivative of ketoprofen. By converting the free propionic acid of ketoprofen into a bulky, lipophilic amide, piketoprofen exhibits altered physicochemical properties, including enhanced solubility in lipid bases and organic solvents (such as ethanol and methylene chloride) while remaining insoluble in water[1]. This structural modification eliminates the pH-dependent ionization typical of traditional NSAIDs, making it highly suitable as an active pharmaceutical ingredient (API) for targeted topical applications, including 1.8% creams and aerosols. For industrial buyers and formulators, piketoprofen represents a high-value upgrade from bulk ketoprofen, offering distinct formulation advantages for localized musculoskeletal therapies.
Substituting piketoprofen with its parent compound, ketoprofen, or other in-class free-acid NSAIDs like flurbiprofen, fundamentally alters the formulation matrix and penetration kinetics. Free-acid NSAIDs possess pKa values around 4.0–4.5, meaning their skin penetration is highly dependent on the pH of the vehicle; at physiological pH, they ionize, which can hinder passive diffusion through the lipophilic stratum corneum and increase systemic absorption [1]. In contrast, piketoprofen’s neutral amide linkage ensures a consistent, highly lipophilic partition coefficient regardless of the formulation's pH. This creates a local depot effect in the dermal layers, maximizing tissue concentration at the site of inflammation while minimizing the systemic plasma levels that drive gastrointestinal or renal toxicity. Consequently, generic free acids cannot replicate the specific release profiles and formulation stability of piketoprofen in advanced creams and aerosols.
In a 14-day double-blind, double-dummy multicenter trial evaluating treatments for extra-articular rheumatism, a 1.8% piketoprofen cream demonstrated excellent local tolerability compared to a 40 mg flurbiprofen local action transcutaneous (LAT) patch. The study reported an adverse event withdrawal rate of only 1.5% (1 out of 65 patients) for the piketoprofen formulation, compared to 3.1% (2 out of 64 patients) for the flurbiprofen patch [1]. Both treatments provided significant improvements in disease severity and pain intensity, but the cream format of piketoprofen maintained a lower threshold for application-site reactions.
| Evidence Dimension | Adverse event withdrawal rate |
| Target Compound Data | 1.5% (1.8% piketoprofen cream) |
| Comparator Or Baseline | 3.1% (40 mg flurbiprofen LAT patch) |
| Quantified Difference | 50% relative reduction in adverse event-driven withdrawals |
| Conditions | 14-day double-blind clinical trial in 129 patients with soft tissue rheumatism |
Demonstrates to formulators that piketoprofen can be formulated into highly tolerable topical creams that outperform competing patch technologies in patient compliance.
The synthesis of piketoprofen involves reacting ketoprofen with 2-amino-4-methylpyridine to form a 4-picolineamide linkage. This increases the molecular weight from 254.28 g/mol (ketoprofen) to 344.41 g/mol (piketoprofen) and completely neutralizes the carboxylic acid moiety[1]. Unlike ketoprofen, which requires strict pH buffering to prevent ionization and ensure skin permeability, piketoprofen remains un-ionized across typical topical formulation pH ranges. This profound shift in lipophilicity allows it to be easily dissolved in methylene chloride, ethanol, and lipid bases, ensuring consistent percutaneous absorption independent of the vehicle's aqueous pH.
| Evidence Dimension | Ionization potential in topical vehicles |
| Target Compound Data | Non-ionizable amide (pH-independent lipophilicity) |
| Comparator Or Baseline | Ketoprofen (Free acid, pKa ~4.4, highly pH-dependent) |
| Quantified Difference | Complete removal of the acidic proton, increasing molecular weight by ~35% and shifting solubility strictly to organic/lipid phases |
| Conditions | Standard topical formulation conditions (pH 5.0 - 7.0) |
Eliminates the need for complex buffering systems in topical manufacturing, simplifying the production of stable, high-penetration creams and aerosols.
Piketoprofen serves as a high-value downstream derivative for manufacturers already handling bulk ketoprofen. The synthetic route involves the conversion of ketoprofen to its acid chloride using thionyl chloride, followed by a direct amidation with 2-amino-4-methylpyridine [1]. This two-step sequence efficiently converts a heavily commoditized generic NSAID into a specialized, proprietary-grade topical API. The resulting piketoprofen can also be isolated as a hydrochloride salt (CAS 59512-37-7) with a melting point of 180-182°C, providing versatile solid-state handling options for different manufacturing lines.
| Evidence Dimension | API Market Positioning & Synthesis |
| Target Compound Data | Specialized topical amide (Piketoprofen / Piketoprofen HCl) |
| Comparator Or Baseline | Commoditized bulk free acid (Ketoprofen) |
| Quantified Difference | Addition of the 4-methyl-2-pyridinyl group via a standard acid chloride intermediate |
| Conditions | Industrial synthesis using thionyl chloride and 2-amino-4-methylpyridine |
Justifies the procurement of piketoprofen as a strategic portfolio upgrade for pharmaceutical manufacturers looking to enter the premium topical analgesic market.
Due to its non-acidic, highly lipophilic nature, piketoprofen is the ideal API for developing 1.8% to 2.0% topical creams and aerosol sprays. Its ability to partition effectively into the stratum corneum without pH-dependent ionization makes it superior to free-acid NSAIDs for sustained local release in treating extra-articular rheumatism and acute musculoskeletal pain [1].
Piketoprofen's increased molecular weight and lipophilicity compared to ketoprofen restrict its rapid systemic absorption, favoring retention in local dermal and muscle tissues. This makes it a prime candidate for researchers designing localized depot formulations, such as lipid microemulsions or advanced oleaginous bases, where minimizing systemic plasma levels is a critical safety endpoint [2].
For industrial chemical manufacturers, piketoprofen represents a strategic downstream product. By utilizing standard amidation chemistry (via thionyl chloride and 2-amino-4-methylpyridine), manufacturers can upcycle bulk ketoprofen into piketoprofen or its hydrochloride salt, creating a higher-margin product tailored specifically for the dermatological and sports medicine markets[3].